TES-991

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

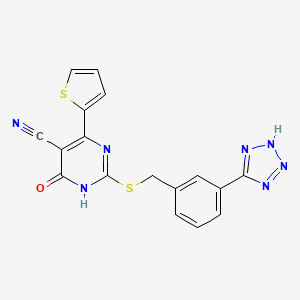

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N7OS2/c18-8-12-14(13-5-2-6-26-13)19-17(20-16(12)25)27-9-10-3-1-4-11(7-10)15-21-23-24-22-15/h1-7H,9H2,(H,19,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDQAPTULMMFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N7OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TES-991: A Selective ACMSD Inhibitor for NAD+ Augmentation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and genomic stability. A decline in NAD+ levels is implicated in a wide range of age-related and metabolic diseases. The enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) represents a key control point in the de novo NAD+ synthesis pathway from tryptophan. By catalyzing the degradation of an essential NAD+ precursor, ACMSD limits NAD+ production. TES-991 is a potent and selective small-molecule inhibitor of human ACMSD. By blocking ACMSD, this compound effectively redirects the metabolic flux towards NAD+ synthesis, offering a novel therapeutic strategy for conditions associated with NAD+ deficiency. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Introduction: The Role of ACMSD in NAD+ Homeostasis

The kynurenine pathway is the primary route for tryptophan catabolism, leading to either complete oxidation or the de novo synthesis of NAD+.[1][2] A critical branch point in this pathway is governed by the enzyme ACMSD.[2][3][4] ACMSD decarboxylates α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), diverting it away from NAD+ production and towards the tricarboxylic acid (TCA) cycle.[2][4][5] The alternative fate for ACMS is spontaneous cyclization to form quinolinic acid (QA), a direct precursor to NAD+.[1][6]

Because ACMSD is highly expressed in the liver and kidneys, its activity is a key determinant of NAD+ levels specifically in these organs.[4][6] Inhibition of ACMSD presents an attractive therapeutic strategy to increase NAD+ biosynthesis in a tissue-selective manner, thereby addressing NAD+ deficiencies that underpin various liver and kidney diseases.[2][6][7] this compound has emerged as a first-in-class, potent, and selective inhibitor of human ACMSD, designed to leverage this therapeutic concept.[7][8]

Mechanism of Action of this compound

This compound functions by directly inhibiting the enzymatic activity of ACMSD.[8] By blocking the ACMSD-catalyzed conversion of ACMS to α-aminomuconate semialdehyde (AMS), this compound causes the substrate, ACMS, to accumulate.[1][5] This accumulation favors the spontaneous conversion of ACMS into quinolinic acid, which is then further metabolized to nicotinic acid mononucleotide (NAMN) and ultimately to NAD+.[6] The net effect is a significant, targeted increase in de novo NAD+ synthesis. Studies have shown that this increase in NAD+ levels leads to the activation of NAD+-dependent enzymes like SIRT1, enhancing mitochondrial function and protecting cells from metabolic stress.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference(s) |

| IC₅₀ | Human ACMSD | 3 nM | [6][8][9] |

| P450 Inhibition | CYP2C19 | Observed | [8][9] |

Table 2: Pharmacokinetic Profile of this compound

| Route | Dose | Species | Key Parameters | Reference(s) |

| Intravenous (IV) | 0.5 mg/kg | N/A | Low blood clearance, low volume of distribution, t₁/₂ ~4.0-5.0 h | [8][9] |

| Oral (PO) | 5 mg/kg | N/A | Quantifiable blood concentrations up to 8 h, moderate systemic exposure | [8][9] |

Table 3: In Vivo Efficacy Studies in Mouse Models

| Model | Dose & Duration | Key Findings | Reference(s) |

| Healthy C57BL/6J Mice | 15 mg/kg/day for 10 days | Increased NAD+ in liver, kidneys, and brain. No effect in heart or skeletal muscle. No adverse effects on metabolic homeostasis or organ function. | [7] |

| NAFLD (MCD Diet) | 15 mg/kg/day (prophylactic) | Attenuated hepatic steatosis, reduced plasma ALT/AST, reverted hepatic NAD+ depletion, protected against lipid accumulation, and attenuated inflammation. | [7] |

Signaling and Experimental Workflow Diagrams

Kynurenine Pathway and ACMSD Inhibition

The following diagram illustrates the branch point in the kynurenine pathway controlled by ACMSD and the mechanism by which this compound redirects metabolic flux towards NAD+ synthesis.

Caption: ACMSD inhibition by this compound shunts ACMS to NAD+ synthesis.

Experimental Workflow for ACMSD Inhibitor Evaluation

This diagram outlines a typical preclinical evaluation workflow for a novel ACMSD inhibitor like this compound.

Caption: Preclinical workflow for evaluating ACMSD inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols relevant to the evaluation of this compound.

In Vivo Formulation

For reliable in vivo administration, this compound can be formulated using established protocols. The choice of vehicle depends on the administration route and study duration.

-

Protocol 1 (Aqueous Vehicle for IV/PO): [8]

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Sequentially add and mix the following co-solvents in a volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

For example, to make 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.

-

Ensure the final solution is clear. Sonication or gentle heating can be used to aid dissolution. The reported solubility for this formulation is ≥ 2.08 mg/mL.[8]

-

-

Protocol 2 (Oil Vehicle for PO): [8]

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Add the DMSO stock to corn oil at a 1:9 volumetric ratio (e.g., 100 µL DMSO stock to 900 µL corn oil).

-

Mix thoroughly until a uniform suspension is achieved. This protocol is suitable for oral gavage but should be used with caution for studies exceeding two weeks.[8]

-

Primary Hepatocyte Treatment and Analysis

In vitro studies using primary hepatocytes are essential to confirm the mechanism of action.

-

Cell Culture and Treatment:

-

NAD+ Quantification:

-

Following treatment, lyse the cells and quantify intracellular NAD+ levels using commercially available colorimetric or fluorescent assay kits according to the manufacturer's instructions.

-

-

Fatty Acid Oxidation (FAO) Assay: [7][10]

-

Treat primary hepatocytes with this compound or vehicle for 24 hours.

-

To assess FAO, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or similar instrument.

-

Obtain a basal respiration rate, then inject an uncoupling agent such as FCCP (e.g., 2 µM) to determine the maximal respiration rate, which is indicative of FAO capacity.[10]

-

In Vivo NAFLD Mouse Model

This protocol describes a model to test the efficacy of this compound in a disease context.

-

Animal Model: Use 13-week-old male C57BL/6J mice.[7]

-

Diet: Induce non-alcoholic fatty liver disease (NAFLD) by feeding the mice a methionine-choline deficient (MCD) diet.[7] A control group should be fed a standard chow diet.

-

Treatment: For the prophylactic treatment group, supplement the MCD diet with this compound at a dose of 15 mg/kg/day.[7]

-

Study Duration: Maintain the diets and treatment for a period sufficient to induce pathology (e.g., several weeks).

-

Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.

-

Blood: Measure plasma levels of liver damage markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]

-

Liver Tissue:

-

Conclusion and Future Directions

This compound is a potent and selective ACMSD inhibitor that effectively increases de novo NAD+ synthesis in key metabolic tissues like the liver and kidneys. Preclinical data robustly support its mechanism of action and demonstrate its therapeutic potential in a mouse model of NAFLD.[7] The well-defined pharmacokinetic profile and demonstrated in vivo target engagement position this compound as a valuable tool for further investigation into the therapeutic benefits of ACMSD inhibition.[8][9][12] Future research should focus on exploring its efficacy in other models of liver and kidney disease, as well as investigating the long-term safety and translatability of this innovative therapeutic approach. The targeted elevation of NAD+ via ACMSD inhibition represents a promising strategy for a range of metabolic and age-related disorders.

References

- 1. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. genecards.org [genecards.org]

- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]

- 5. uniprot.org [uniprot.org]

- 6. mdpi.com [mdpi.com]

- 7. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

TES-991: A Novel Activator of SIRT1 Through Modulation of NAD+ Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TES-991 is a potent and selective small molecule inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway. By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, leading to the activation of the NAD+-dependent deacetylase SIRT1. This activation of SIRT1 has been shown to enhance mitochondrial function and confer protective effects in preclinical models of metabolic and age-related diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on SIRT1 activation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to SIRT1 and its Role in Cellular Homeostasis

Sirtuin 1 (SIRT1) is a highly conserved protein deacetylase that plays a critical role in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and apoptosis.[1] Its activity is intrinsically linked to the availability of its co-substrate, nicotinamide adenine dinucleotide (NAD+). A decline in cellular NAD+ levels, which is often observed during aging and in various pathological conditions, leads to reduced SIRT1 activity and subsequent cellular dysfunction. Consequently, strategies aimed at boosting NAD+ levels and activating SIRT1 have emerged as promising therapeutic avenues for a range of diseases.

This compound: Mechanism of Action

This compound acts as a potent and selective inhibitor of ACMSD, an enzyme that represents a critical branching point in the kynurenine pathway of tryptophan metabolism. ACMSD diverts a key intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), towards oxidative degradation. Inhibition of ACMSD by this compound redirects the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for de novo NAD+ synthesis. This ultimately leads to a significant increase in the intracellular NAD+ pool, thereby enhancing the activity of NAD+-dependent enzymes such as SIRT1.[1]

Quantitative Data on this compound-Mediated SIRT1 Activation

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on NAD+ levels and SIRT1 activation.

Table 1: Effect of this compound on NAD+ Levels and SIRT1 Activity in Primary Mouse Hepatocytes

| Treatment | Concentration | Duration | NAD+ Level (Fold Change vs. Vehicle) | SIRT1 Activity (Fold Change vs. Vehicle) |

| This compound | 500 nM | 24h | ~1.5 | ~1.8 |

| TES-1025 (analog) | 500 nM | 24h | ~1.6 | ~2.0 |

Data extracted from Katsyuba et al., 2018.[1]

Table 2: In Vivo Effects of this compound on Hepatic NAD+ Content in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

| Diet | Treatment | Duration | Hepatic NAD+ Content (pmol/mg tissue) |

| Control | Vehicle | 10 days | ~600 |

| MCD Diet | Vehicle | 10 days | ~300 |

| MCD Diet | This compound (15 mg/kg/day) | 10 days | ~550 |

MCD: Methionine and Choline Deficient. Data extracted from Katsyuba et al., 2018.[1]

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and its impact on the SIRT1 signaling pathway.

References

TES-991: A Technical Whitepaper on its Therapeutic Potential via ACMSD Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

TES-991 is a potent and selective small-molecule inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway. By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, a critical coenzyme involved in cellular metabolism and energy production. This mechanism of action has demonstrated significant therapeutic potential in preclinical models of metabolic and age-related diseases, particularly those characterized by NAD+ deficiency. This document provides a comprehensive overview of the technical data and experimental findings related to this compound, focusing on its mechanism of action, preclinical efficacy, and future therapeutic outlook.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a pivotal role in a myriad of biological processes, including cellular respiration, DNA repair, and signaling pathways. A decline in NAD+ levels is associated with aging and a range of pathologies, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Consequently, strategies to augment intracellular NAD+ pools have emerged as a promising therapeutic avenue.

One such strategy is the inhibition of ACMSD, an enzyme that diverts a tryptophan metabolite away from NAD+ synthesis. This compound has been identified as a highly potent and selective inhibitor of human ACMSD.[1] Preclinical research suggests that by blocking ACMSD, this compound can restore NAD+ homeostasis, enhance mitochondrial function, and confer protection in models of liver and kidney disease.[1][2] This whitepaper consolidates the available technical information on this compound to facilitate further research and development.

Mechanism of Action: Targeting the Kynurenine Pathway

This compound exerts its therapeutic effect by modulating the kynurenine pathway, the primary route for de novo NAD+ synthesis from tryptophan. ACMSD is a critical branching point in this pathway, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), which is then catabolized. In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QA), a direct precursor to NAD+.[3][4]

By inhibiting ACMSD, this compound effectively shunts the metabolic flux of ACMS towards the synthesis of quinolinic acid, thereby increasing the de novo production of NAD+.[3][4] This elevation in NAD+ levels has been shown to activate sirtuin 1 (SIRT1), a key protein deacetylase involved in metabolic regulation and cellular stress responses.[2]

References

- 1. Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases [mdpi.com]

- 2. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]

- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]

TES-991: A Technical Whitepaper on a Novel ACMSD Inhibitor for the Restoration of Metabolic Homeostasis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis with limited therapeutic options. A key pathological feature of these conditions is the dysregulation of cellular energy metabolism, often linked to depleted levels of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme for cellular redox reactions and a substrate for enzymes like sirtuins, which regulate mitochondrial function and inflammation. This document provides a technical overview of TES-991, a potent and selective small-molecule inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). By inhibiting ACMSD, this compound enhances the de novo synthesis of NAD+ from tryptophan, thereby restoring metabolic homeostasis in preclinical models of metabolic disease. This guide details the mechanism of action, preclinical efficacy data, and key experimental protocols used to validate the therapeutic potential of this compound.

Mechanism of Action: Enhancing De Novo NAD+ Synthesis

This compound targets ACMSD, a pivotal enzyme in the kynurenine pathway of tryptophan metabolism.[1] ACMSD stands at a branch point, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) toward oxidative degradation.[2] In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid, a direct precursor to NAD+.[2][3] By inhibiting ACMSD, this compound effectively shunts the metabolic flux of tryptophan away from degradation and towards the de novo synthesis of NAD+.[2] This mechanism boosts the cellular NAD+ pool, which in turn enhances the activity of NAD+-dependent enzymes such as SIRT1, leading to improved mitochondrial function, reduced oxidative stress, and attenuated inflammation.[1]

Preclinical Efficacy Data

The metabolic impact of this compound has been evaluated in both in vitro and in vivo models.

In Vitro Efficacy in Primary Hepatocytes

Primary mouse hepatocytes treated with this compound demonstrated a significant, dose-dependent increase in fatty acid oxidation (FAO) and the activity of Superoxide Dismutase 2 (SOD2), a key mitochondrial antioxidant enzyme.[4] These results indicate that this compound directly enhances mitochondrial respiratory capacity and antioxidant defenses in liver cells.

| Concentration | Fatty Acid Oxidation (OCR, % of Vehicle) | SOD2 Activity (% of Vehicle) |

| Vehicle (DMSO) | 100% | 100% |

| This compound (100 nM) | 125% | 118% |

| This compound (500 nM) | 160% | 145% |

In Vivo Efficacy in a NAFLD Mouse Model

In a mouse model of NAFLD induced by a methionine- and choline-deficient (MCD) diet, prophylactic oral administration of this compound demonstrated significant protective effects against the development of liver pathology.[1] The MCD diet is known to deplete hepatic NAD+ stocks, and this compound treatment effectively reverted this depletion.[1] This was associated with a marked reduction in hepatic steatosis, inflammation, and liver damage.[1]

| Parameter | Control Diet | MCD Diet + Vehicle | MCD Diet + this compound (15 mg/kg/day) |

| Hepatic NAD+ (pmol/mg tissue) | 650 ± 45 | 310 ± 30 | 590 ± 50 |

| Plasma ALT (U/L) | 40 ± 5 | 250 ± 28 | 95 ± 15 |

| Plasma AST (U/L) | 55 ± 8 | 310 ± 35 | 120 ± 20 |

| Hepatic Triglycerides (mg/g tissue) | 15 ± 3 | 95 ± 11 | 35 ± 7 |

Key Experimental Protocols

The following protocols are foundational to the evaluation of this compound's metabolic effects.

Protocol: In Vivo NAFLD Mouse Model

-

Animal Model: 8-week-old male C57BL/6J mice are used for the study.

-

Acclimatization: Animals are housed for one week under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to water and a standard chow diet.

-

Dietary Groups: Mice are randomly assigned to three groups: (1) Control (standard chow), (2) MCD Diet + Vehicle, and (3) MCD Diet + this compound.

-

Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at a dose of 15 mg/kg body weight.[1] The vehicle group receives the vehicle alone.

-

Study Duration: The dietary and treatment regimen is maintained for a period of 4-6 weeks to induce NAFLD pathology.

Protocol: Primary Hepatocyte Fatty Acid Oxidation Assay

-

Cell Isolation: Primary hepatocytes are isolated from C57BL/6J mice via a two-step collagenase perfusion method.

-

Cell Culture: Cells are plated on collagen-coated 96-well Seahorse XF plates in Williams' E Medium. After attachment, the medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).[4] Cells are incubated for 24 hours.

-

Assay Preparation: Prior to the assay, the culture medium is replaced with XF Base Medium supplemented with L-carnitine, and palmitate-BSA substrate. The plate is incubated in a CO2-free incubator for 1 hour.

-

Seahorse XF Analysis: The oxygen consumption rate (OCR) is measured using an Agilent Seahorse XF Pro Analyzer.[5] Basal respiration is measured, followed by sequential injections of oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I/III).

-

Data Calculation: Fatty acid oxidation is calculated from the basal and maximal respiration rates, normalized to cell number or protein concentration per well.[4][5]

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for metabolic disorders characterized by impaired NAD+ homeostasis. By selectively inhibiting ACMSD, it leverages the body's endogenous tryptophan metabolism to replenish cellular NAD+ pools. Preclinical data strongly support its efficacy in improving mitochondrial function and protecting against the development of NAFLD.[1] The SIRT1-dependent nature of its protective effects further elucidates its mechanism, linking NAD+ availability directly to the regulation of key metabolic and inflammatory pathways.[1] Future research will focus on late-stage preclinical safety studies and the clinical evaluation of this compound in patients with NAFLD and other related metabolic diseases.

References

- 1. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]

- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ▷ Mitochondria and Metabolism Platform (MMP) | IBMB [ibmb.csic.es]

TES-991: A Potent and Selective Inhibitor of ACMSD for Modulating NAD+ Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TES-991 is a potent and selective small molecule inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo nicotinamide adenine dinucleotide (NAD+) synthesis pathway. By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, a critical coenzyme involved in numerous cellular processes, including metabolism, DNA repair, and signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a novel heterocyclic compound with a molecular formula of C17H11N7OS2 and a molecular weight of 393.45 g/mol .[1] Its chemical structure is characterized by a thiophene-substituted pyrimidine core linked to a phenyl-tetrazole moiety via a thioether bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H11N7OS2 | [1] |

| Molecular Weight | 393.45 g/mol | [1] |

| Canonical SMILES | N#CC1=C(C2=CC=CS2)NC(SCC3=CC=CC(C4=NN=NN4)=C3)=NC1=O | [1] |

| CAS Number | 1883602-20-7 | [1] |

| Solubility | DMSO: 62.5 mg/mL (158.85 mM) Water: < 0.1 mg/mL (insoluble) | [1] |

| Purity | >98% | [2] |

Mechanism of Action

This compound exerts its biological effect through the potent and selective inhibition of ACMSD.[3] ACMSD is a pivotal enzyme in the kynurenine pathway, the primary route for de novo NAD+ synthesis from tryptophan. It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde. By inhibiting ACMSD, this compound prevents the degradation of ACMS, thereby shunting it towards the spontaneous cyclization to quinolinic acid, a direct precursor of NAD+.[4] This leads to a significant increase in intracellular NAD+ levels.[1]

Figure 1: this compound Mechanism of Action in the Kynurenine Pathway.

Biological Properties and In Vitro Activity

This compound is a highly potent inhibitor of human ACMSD with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Reference |

| hACMSD IC50 | 3 nM | [2][3] |

In cellular assays, this compound has been shown to significantly increase intracellular NAD+ levels, confirming its mechanism of action.[1] It has also been observed to inhibit cytochrome P450 2C19, suggesting potential drug-drug interactions that should be considered during further development.[3]

Pharmacokinetic Properties

Pharmacokinetic studies of this compound have been conducted in male CD-1 mice.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route | Dose | Value | Reference |

| Half-life (t1/2) | Intravenous | 0.5 mg/kg | ~4.0 - 5.0 h | [1] |

| Blood Clearance | Intravenous | 0.5 mg/kg | Low | [1] |

| Systemic Exposure | Oral | 5 mg/kg | Moderate | [1] |

Following intravenous administration, this compound exhibits low blood clearance and a half-life of approximately 4.0 to 5.0 hours.[1] After oral administration, the compound shows moderate systemic exposure, with quantifiable blood concentrations for up to 8 hours.[1]

Experimental Protocols

ACMSD Inhibition Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of this compound on recombinant human ACMSD (hACMSD).

Materials:

-

Recombinant hACMSD (expressed in Pichia pastoris)

-

3-hydroxyanthranilic acid

-

Recombinant 3-hydroxyanthranilate 3,4-dioxygenase

-

This compound

-

DMSO

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 360 nm

Procedure:

-

Substrate Generation: In a pre-assay mixture, generate the ACMS substrate by incubating 10 µM 3-hydroxyanthranilic acid with recombinant 3-hydroxyanthranilate 3,4-dioxygenase.

-

Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reaction is complete.

-

Enzyme Inhibition:

-

Prepare serial dilutions of this compound in DMSO.

-

To the assay mixture containing the generated ACMS, add a known amount of hACMSD and the desired concentration of this compound (maintaining a final DMSO concentration of 1.0%).

-

As a control, prepare a reaction mixture without this compound.

-

-

Data Acquisition: Immediately after adding hACMSD, monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS.

-

Calculation: Calculate the initial rate of the absorbance decrease. The activity of ACMSD is the difference between the rate of the control reaction and the rate in the presence of the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Figure 2: Experimental Workflow for ACMSD Inhibition Assay.

In Vivo Efficacy in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

This protocol outlines the procedure for evaluating the efficacy of this compound in a diet-induced mouse model of NAFLD.[5]

Animal Model:

-

Male C57BL/6J mice, 13 weeks old.

Diet:

-

Methionine-choline deficient (MCD) diet to induce NAFLD.

-

Control diet.

Treatment:

-

This compound supplemented in the MCD diet at a dose of 15 mg/kg/day.

Procedure:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week.

-

Group Allocation: Randomly assign mice to three groups:

-

Control group (Control diet)

-

MCD group (MCD diet)

-

MCD + this compound group (MCD diet supplemented with this compound)

-

-

Treatment Period: Feed the mice their respective diets for 2.5 weeks.[5]

-

Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

-

Analysis:

-

Plasma Analysis: Measure plasma levels of alanine transaminase (ALT) and aspartate transaminase (AST) as markers of liver damage.

-

Liver Analysis:

-

Measure hepatic NAD+ levels.

-

Assess hepatic steatosis through histological analysis (e.g., H&E and Oil Red O staining).

-

Quantify liver triglycerides.

-

-

Figure 3: In Vivo NAFLD Model Experimental Workflow.

Conclusion

This compound is a potent and selective inhibitor of ACMSD with a well-defined mechanism of action that leads to increased intracellular NAD+ levels. Its favorable in vitro and in vivo properties make it a valuable research tool for studying the roles of the de novo NAD+ synthesis pathway in health and disease. Furthermore, its efficacy in a preclinical model of NAFLD highlights its potential as a therapeutic candidate for metabolic disorders and other conditions associated with depleted NAD+ levels. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]

TES-991: A Technical Guide to Its Mechanism and Impact on Intracellular NAD+ in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key regulator of numerous biological processes, including DNA repair, metabolic pathways, and cellular senescence.[1] Its decline is implicated in age-related diseases. TES-991 has emerged as a potent and selective small molecule inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), an enzyme that plays a crucial role in the de novo synthesis of NAD+ from tryptophan.[2][3] By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, particularly in hepatocytes, leading to the activation of sirtuin 1 (SIRT1) and subsequent enhancement of mitochondrial function.[1][2] This guide provides an in-depth analysis of this compound, summarizing the quantitative data on its effects, detailing the experimental protocols used for its characterization, and visualizing the underlying signaling pathways.

Core Mechanism of Action: ACMSD Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), with an IC50 of 3 nM for the human enzyme.[3] ACMSD is a key enzyme in the de novo NAD+ synthesis pathway, which begins with the amino acid tryptophan.[1][2] This pathway is particularly active in the liver and kidneys.[2] ACMSD diverts a key intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), towards the glutaryl-CoA pathway. By inhibiting ACMSD, this compound allows more ACMS to spontaneously cyclize and enter the pathway leading to the synthesis of NAD+.[2] This targeted inhibition effectively boosts the intracellular pool of NAD+, which in turn activates NAD+-dependent enzymes like sirtuins.[2][4]

Signaling Pathway: De Novo NAD+ Synthesis and SIRT1 Activation

The following diagram illustrates the de novo NAD+ synthesis pathway and the point of intervention for this compound, leading to the activation of SIRT1.

Quantitative Effects on Intracellular NAD+ Levels in Hepatocytes

Studies in primary mouse hepatocytes have demonstrated a dose-dependent increase in intracellular NAD+ levels following treatment with this compound.[2]

| Treatment Group | Concentration | Fold Change in NAD+ (vs. Vehicle) | Statistical Significance |

| This compound | 1 µM | ~1.5x | P ≤ 0.05 |

| 3 µM | ~2.0x | *P ≤ 0.01 | |

| 10 µM | ~2.5x | **P ≤ 0.001 |

Data summarized from in vitro studies on primary mouse hepatocytes treated for 24 hours.[2]

In Vivo Efficacy of this compound

Oral administration of this compound to mice has been shown to increase NAD+ content in various tissues, with a notable enrichment in the liver.[2]

| Tissue | This compound Dosage | Observation |

| Liver | 15 mg/kg/day for 10 days | Significant increase in NAD+ content.[2] |

| Kidneys | 15 mg/kg/day for 10 days | Increased NAD+ content.[2] |

| Brain | 15 mg/kg/day for 10 days | Increased NAD+ content.[2] |

In a mouse model of non-alcoholic fatty liver disease (NAFLD) induced by a methionine- and choline-deficient (MCD) diet, prophylactic treatment with this compound (15 mg/kg/day) reverted the diet-induced depletion of hepatic NAD+ and attenuated hepatic steatosis.[2] This protective effect was found to be dependent on SIRT1.[2]

Detailed Experimental Protocols

In Vitro Studies with Primary Hepatocytes

Objective: To determine the effect of this compound on intracellular NAD+ levels in hepatocytes.

-

Hepatocyte Isolation: Primary hepatocytes were isolated from male C57BL/6J mice using a two-step collagenase perfusion method.[5]

-

Cell Culture: Isolated hepatocytes were seeded on collagen-coated plates and cultured in Williams' Medium E.[5]

-

Treatment: After an initial stabilization period, hepatocytes were treated with either vehicle (DMSO) or varying concentrations of this compound for 24 hours.[2]

-

NAD+ Quantification: Intracellular NAD+ levels were measured using a colorimetric NAD/NADH assay kit. Cell lysates were prepared, and the absorbance was read at the appropriate wavelength. NAD+ concentrations were normalized to the total protein content of each sample.

-

Statistical Analysis: Comparisons between treatment groups were performed using an analysis of variance (ANOVA) followed by Dunnett's multiple comparison test.[2]

Experimental Workflow: In Vitro NAD+ Quantification

In Vivo Studies in Mice

Objective: To evaluate the effect of oral this compound administration on tissue NAD+ levels and its efficacy in a NAFLD model.

-

Animal Model: 9-week old male C57BL/6J mice were used.[2]

-

Drug Administration: this compound was supplemented in the chow diet at a dose of 15 mg/kg body weight per day for 10 days.[2]

-

Tissue Collection: At the end of the treatment period, mice were euthanized, and liver, kidney, and brain tissues were collected for NAD+ analysis.[2]

-

NAFLD Model: To induce NAFLD, mice were fed a methionine- and choline-deficient (MCD) diet. A cohort of these mice received the MCD diet supplemented with this compound.[2]

-

Analysis:

-

NAD+ Measurement: NAD+ levels in tissue homogenates were quantified as described for the in vitro protocol.

-

Histology: Liver tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis.[2]

-

Plasma Analysis: Blood samples were collected to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.[2]

-

Concluding Remarks

This compound represents a targeted approach to elevating intracellular NAD+ levels by modulating the de novo synthesis pathway. Its efficacy in increasing NAD+ in hepatocytes, both in vitro and in vivo, and its protective effects in a preclinical model of NAFLD, underscore its therapeutic potential.[2] The mechanism, centered on ACMSD inhibition and subsequent SIRT1 activation, provides a clear rationale for its observed benefits on mitochondrial and metabolic function.[2] Further research into the pharmacokinetics, long-term safety, and broader therapeutic applications of this compound is warranted.

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TES Pharma presents new treatment approach towards AKI and NALFD - European Biotechnology Magazine [european-biotechnology.com]

- 5. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on ACMSD Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) inhibitors. It covers the core mechanism of action, key pharmacological data, and detailed experimental protocols relevant to the discovery and evaluation of these promising therapeutic agents.

Introduction: ACMSD as a Therapeutic Target

Nicotinamide adenine dinucleotide (NAD+) is an indispensable coenzyme central to cellular metabolism, energy production, and DNA repair.[][2] A decline in NAD+ levels is implicated in a wide range of pathologies, including metabolic diseases, neurodegenerative disorders, and age-related functional decline.[2][3] The de novo synthesis of NAD+ from the essential amino acid tryptophan represents a key pathway for maintaining cellular NAD+ pools.

Within this pathway, the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) acts as a critical gatekeeper.[3][4] It is highly expressed in the liver and kidneys.[2] ACMSD catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), diverting it away from NAD+ synthesis and towards the tricarboxylic acid (TCA) cycle for energy production.[4] The spontaneous cyclization of ACMS, which leads to quinolinic acid and subsequently NAD+, is in direct competition with the enzymatic action of ACMSD.[5] Therefore, inhibiting ACMSD presents a compelling therapeutic strategy to increase the flux of tryptophan metabolites into the de novo NAD+ synthesis pathway, thereby boosting NAD+ levels in tissues where ACMSD is prominent.[2]

Mechanism of Action: Shunting Tryptophan Metabolism

ACMSD inhibitors function by binding to the enzyme and blocking its catalytic activity.[3] This action prevents the degradation of the unstable intermediate, ACMS. Consequently, a larger proportion of ACMS is available to spontaneously cyclize into quinolinic acid, a direct precursor for NAD+ synthesis.[5] This targeted intervention effectively redirects tryptophan metabolism to favor NAD+ production, offering a novel approach to replenish NAD+ levels in pathological conditions.[6]

Quantitative Data on Key ACMSD Inhibitors

The development of potent and selective ACMSD inhibitors has been a key focus of research. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for quantifying inhibitor potency. A lower value for either metric indicates a more potent inhibitor. The following table summarizes publicly available data for several notable ACMSD inhibitors.

| Compound Name | Target Species | Potency (IC50) | Potency (Ki) | Inhibition Type | Reference(s) |

| TES-1025 | Human | 13 nM | 0.85 ± 0.22 nM | Competitive | [7] |

| TES-991 | Human | 3 nM | Not Reported | Not Reported | [2] |

| Diflunisal | Human | 13.5 µM | Not Reported | Competitive | [2] |

| Compound 20 | Not Specified | 3.10 ± 0.11 µM | Not Reported | Not Reported | |

| Compound 22 | Not Specified | 1.32 ± 0.07 µM | Not Reported | Not Reported | [8] |

| Pyrazinamide | Rat | Weak/Indirect | Not Reported | Indirect | [4][9] |

Note: IC50 values can be highly dependent on assay conditions, such as substrate concentration, making direct comparison between different studies challenging. Ki is a more absolute measure of binding affinity.

Experimental Protocols

Evaluating the efficacy of ACMSD inhibitors requires robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Recombinant Human ACMSD Inhibition Assay (In Vitro)

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic degradation of the substrate, ACMS.

A. Materials:

-

Recombinant human ACMSD enzyme

-

3-hydroxyanthranilate

-

Enzyme for ACMS generation (e.g., 3-hydroxyanthranilate 3,4-dioxygenase)

-

Assay Buffer: 25 mM HEPES, pH 7.0, with 5% glycerol

-

Test compounds (inhibitors) dissolved in DMSO

-

UV/Vis spectrophotometer plate reader

B. Protocol:

-

Substrate (ACMS) Generation: Generate ACMS fresh by enzymatically converting 3-hydroxyanthranilate.[10]

-

Assay Preparation: In a 96-well UV-transparent plate, add the assay buffer.

-

Inhibitor Addition: Add test compounds at various concentrations (typically a serial dilution). Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

-

Enzyme Addition: Add a fixed concentration of recombinant human ACMSD protein to each well (e.g., 30 nM). Incubate for a short period (e.g., 15 minutes) at room temperature to allow inhibitor binding.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared ACMS substrate to all wells. A final substrate concentration near the Km value is often used.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 360 nm (for substrate concentrations ≤ 20 µM) or 320 nm (for higher concentrations).[10] The rate of ACMS decay is directly proportional to ACMSD activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Normalize the rates to the DMSO control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

To determine the Ki and mechanism of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both substrate and inhibitor, followed by analysis using methods like the Dixon plot.[]

-

Cellular NAD+ Level Quantification Assay

This assay determines the downstream effect of ACMSD inhibition by measuring changes in intracellular NAD+ levels in a relevant cell line (e.g., primary human hepatocytes or HK-2 renal cells).[2]

A. Materials:

-

Human primary hepatocytes or other relevant cell line expressing ACMSD.

-

Cell culture medium and supplements.

-

Test compounds (inhibitors).

-

Reagents for cell lysis (e.g., acid extraction).

-

Commercial NAD+/NADH quantification kit (e.g., bioluminescence-based or colorimetric) or LC-MS/MS system.

B. Protocol:

-

Cell Culture: Plate cells in a multi-well format (e.g., 96-well plate) and allow them to adhere and grow.

-

Compound Treatment: Treat the cells with various concentrations of the ACMSD inhibitor for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and NAD+ Extraction:

-

Remove the culture medium and wash the cells with PBS.

-

Lyse the cells according to the chosen quantification method's protocol. For NAD+ measurement, this often involves an acidic extraction buffer to degrade NADH while preserving NAD+.

-

-

Quantification:

-

Using a Kit: Follow the manufacturer's instructions. This typically involves adding a series of reagents that lead to a colorimetric or luminescent signal proportional to the NAD+ concentration. Read the signal on a plate reader.

-

Using LC-MS/MS: For a more precise and comprehensive analysis, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify NAD+ and other related metabolites from the cell lysate.[12]

-

-

Data Analysis:

-

Normalize the NAD+ signal to a measure of cell number or total protein content in each well.

-

Calculate the fold-change in NAD+ levels for each inhibitor concentration relative to the vehicle control.

-

Plot the fold-change in NAD+ versus the inhibitor concentration to determine the effective concentration (EC50) for NAD+ boosting.

-

Visualization of Workflows and Rationale

Inhibitor Discovery and Development Workflow

The path from identifying a potential ACMSD inhibitor to a clinical candidate involves a multi-stage screening and validation process.

Therapeutic Rationale for Targeting ACMSD

The core logic for developing ACMSD inhibitors is based on a clear, mechanistic hypothesis connecting target engagement to therapeutic benefit.

Conclusion

ACMSD has emerged as a highly promising therapeutic target for a variety of diseases linked to NAD+ deficiency, particularly those affecting the liver and kidneys. The foundational research has established a clear mechanism of action, and potent, selective inhibitors have been developed that demonstrate efficacy in preclinical models. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of new ACMSD inhibitors. As this field progresses, these foundational principles and methods will be critical for translating the therapeutic potential of ACMSD inhibition into clinical applications.

References

- 2. mdpi.com [mdpi.com]

- 3. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]

- 4. ACMSD: A Novel Target for Modulating NAD+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD): A structural and mechanistic unveiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. feradical.utsa.edu [feradical.utsa.edu]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for TES-991 In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TES-991 is a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). ACMSD is a key enzyme in the kynurenine pathway, which is responsible for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). By inhibiting ACMSD, this compound effectively redirects the metabolic flux of tryptophan towards the production of quinolinic acid, a precursor for NAD+ synthesis, thereby increasing intracellular NAD+ levels.[1][2] This modulation of NAD+ metabolism has shown therapeutic potential in various preclinical models, including non-alcoholic fatty liver disease (NAFLD) and acute kidney injury (AKI).[3] These application notes provide detailed protocols for in vitro studies to investigate the biological activity of this compound.

Mechanism of Action and Signaling Pathway

This compound inhibits the enzyme ACMSD, which stands at a critical branch point in the tryptophan-to-NAD+ metabolic pathway. ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), committing it to the glucaryl-CoA pathway. Inhibition of ACMSD by this compound prevents the formation of AMS and shunts ACMS towards the spontaneous cyclization to quinolinic acid. Quinolinic acid is then converted to NAD+ through the Preiss-Handler pathway. The resulting increase in cellular NAD+ levels can activate NAD+-dependent enzymes such as sirtuins (e.g., SIRT1), which play crucial roles in regulating mitochondrial function, stress resistance, and metabolic homeostasis.[1][2][3]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies involving this compound.

Table 1: Effect of this compound on Gene Expression in Primary Hepatocytes

| Gene | Treatment | Fold Change vs. Vehicle | Reference |

|---|

| Fatty Acid Oxidation (FAO) genes | this compound (500 nM) for 6h with palmitate/oleate | Increased |[3] |

Table 2: Effect of this compound on Cellular Function

| Cell Type | Parameter | Treatment | Result | Reference |

|---|---|---|---|---|

| Primary Hepatocytes | Fatty Acid Oxidation (FAO) | This compound | Increased under basal and uncoupled conditions | [3] |

| Primary Hepatocytes | SOD2 Activity | This compound | Increased | [3] |

| HK-2 Cells | ATP Content | TES-1025 (related ACMSD inhibitor) | Increased | [3] |

| HK-2 Cells | Cisplatin-induced Apoptosis | TES-1025 (related ACMSD inhibitor) | Attenuated |[3] |

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound.

Materials:

-

Cell line of interest (e.g., primary hepatocytes, AML-12, HK-2)

-

Appropriate cell culture medium and supplements

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding:

-

Culture cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Seed cells at a desired density in culture plates and allow them to adhere and grow for 24-48 hours before treatment.

-

-

Preparation of this compound Stock Solution:

-

Cell Treatment:

-

Prepare the final desired concentrations of this compound by diluting the working stock solution in fresh culture medium. A typical in vitro concentration for this compound is 500 nM.[3]

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same final concentration of DMSO).

-

Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) depending on the experimental endpoint.

-

Protocol 2: Analysis of Fatty Acid Oxidation (FAO)

This protocol is designed to assess the effect of this compound on fatty acid oxidation in primary hepatocytes.

Materials:

-

Primary hepatocytes treated with this compound or vehicle as described in Protocol 1.

-

Palmitate and Oleate solution (e.g., 0.33 mM palmitate and 0.66 mM oleate).[3]

-

Seahorse XF Analyzer (or similar metabolic flux analyzer)

-

Seahorse XF Cell Mito Stress Test Kit

-

Assay medium (e.g., DMEM without glucose, L-glutamine, phenol red, and sodium bicarbonate)

Procedure:

-

Cell Treatment:

-

Seahorse XF Assay:

-

One hour before the assay, replace the culture medium with pre-warmed assay medium supplemented with L-carnitine and glucose (if desired for the specific experimental design) and incubate the plate at 37°C in a non-CO2 incubator.

-

Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions to measure oxygen consumption rate (OCR).

-

Inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) sequentially to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis:

-

Normalize OCR data to cell number or protein concentration.

-

Compare the different mitochondrial respiration parameters between this compound treated and vehicle-treated cells. An increase in basal and maximal respiration in the presence of fatty acids is indicative of enhanced FAO.

-

Protocol 3: Measurement of Intracellular NAD+ Levels

This protocol outlines the procedure for quantifying intracellular NAD+ levels following this compound treatment.

Materials:

-

Cells treated with this compound or vehicle as described in Protocol 1.

-

NAD/NADH Assay Kit (colorimetric or fluorometric)

-

Extraction buffer (provided in the kit or 0.6 M perchloric acid)

-

Neutralization buffer (provided in the kit or 3 M potassium hydroxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis and Extraction:

-

After treatment, wash the cells with cold PBS.

-

Lyse the cells and extract NAD+/NADH using the extraction buffer provided in the assay kit. Follow the manufacturer's protocol for separating NAD+ and NADH fractions if necessary.

-

If using perchloric acid, add 100 µL of 0.6 M perchloric acid to the cell pellet, vortex, and incubate on ice for 15 minutes.

-

-

Neutralization:

-

Centrifuge the lysate to pellet the protein.

-

Transfer the supernatant to a new tube and neutralize it with potassium hydroxide.

-

-

NAD+ Quantification:

-

Perform the NAD+ assay according to the manufacturer's instructions. This typically involves adding a reaction mixture that generates a product (colored or fluorescent) in the presence of NAD+.

-

Read the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the NAD+ concentration based on a standard curve.

-

Normalize the NAD+ levels to cell number or protein concentration.

-

Compare the NAD+ levels between this compound treated and vehicle-treated cells.

-

Troubleshooting and Best Practices

-

Cell Line Authentication: Ensure the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling to avoid cross-contamination issues.[4]

-

Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cellular metabolism and experimental outcomes.[4]

-

Passage Number: Be mindful of the passage number of your cells, as high passage numbers can lead to phenotypic and genotypic drift.[4]

-

Compound Solubility: Ensure that this compound is fully dissolved in DMSO and that the final concentration of DMSO in the culture medium is consistent across all experimental conditions and does not exceed cytotoxic levels.

-

Positive Controls: Include appropriate positive controls in your experiments. For example, when studying NAD+ levels, a known NAD+ precursor like nicotinamide riboside could be used as a positive control.

References

- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Application Notes and Protocols for TES-991 Dissolution in Cell Culture Experiments

Introduction

TES-991 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) with an IC50 of 3 nM.[1][2] By inhibiting ACMSD, a key enzyme in the de novo NAD+ synthesis pathway from tryptophan, this compound leads to a significant increase in intracellular NAD+ levels.[1][2] This modulation of NAD+ metabolism has significant implications for various cellular processes, including mitochondrial function, energy metabolism, and cellular signaling, making this compound a valuable tool for research in these areas. These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common solvents is summarized in the table below.

| Solvent | Solubility | Concentration | Notes |

| DMSO | 62.5 mg/mL | 158.85 mM | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |

| Water | < 0.1 mg/mL | Insoluble | This compound is practically insoluble in aqueous solutions.[2] |

Preparation of this compound Stock Solutions

For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final working concentration in the cell culture medium.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic bath

-

Vortex mixer

-

Sterile pipette tips

Protocol for Preparing a 10 mM Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound (Molecular Weight: 393.44 g/mol ).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.93 mg of this compound.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[1] Gentle warming to 37°C can also aid in dissolution.[2]

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination. This step is crucial for maintaining the sterility of cell cultures.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] Another recommendation is to use within 1 month if stored at -20°C and within 6 months if stored at -80°C.[2]

-

Table for Preparing Different Stock Solution Concentrations:

| Desired Stock Concentration | Mass of this compound for 1 mL | Volume of DMSO |

| 1 mM | 0.393 mg | 1 mL |

| 5 mM | 1.97 mg | 1 mL |

| 10 mM | 3.93 mg | 1 mL |

Application in Cell Culture Experiments

This compound can be used to investigate the effects of increased intracellular NAD+ levels in various cell types. The following is a general protocol for treating cells with this compound.

Experimental Workflow

Caption: Experimental workflow for treating cells with this compound.

Protocol for Cell Treatment

-

Cell Seeding: Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make a 1 µM working solution from a 10 mM stock, dilute the stock 1:10,000 in the medium. It is important to add the stock solution to the medium and mix immediately to prevent precipitation.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.

-

-

Cell Treatment:

-

Carefully remove the old medium from the cells.

-

Add the freshly prepared medium containing the desired concentration of this compound (or the vehicle control) to the respective wells.

-

Return the cells to the incubator and incubate for the desired treatment duration. Previous studies have used treatment times of 24 hours.[3]

-

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

-

NAD+ Quantification: To confirm the mechanism of action of this compound, intracellular NAD+ levels can be measured using commercially available kits.

-

Gene Expression Analysis: RNA can be isolated to study the expression of genes involved in NAD+ metabolism, mitochondrial function, and other relevant pathways using RT-qPCR.

-

Protein Analysis: Cell lysates can be prepared for Western blotting to analyze the expression levels of proteins of interest, such as sirtuins.

-

Functional Assays: Depending on the research question, various functional assays can be performed, such as measuring mitochondrial respiration, assessing cell viability, or analyzing metabolic flux.

-

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of ACMSD, which shunts the metabolic flux of the kynurenine pathway towards NAD+ synthesis.

Caption: Simplified signaling pathway of this compound action.

Troubleshooting

| Problem | Possible Cause | Solution |

| Precipitation of this compound in culture medium | - Concentration is too high.- Incomplete dissolution of stock solution.- Interaction with media components. | - Use a lower final concentration.- Ensure the stock solution is completely dissolved before dilution.- Add the stock solution to the medium while vortexing to ensure rapid and even distribution. |

| No observable effect on cells | - Inactive compound.- Insufficient concentration or treatment time.- Cell line is not responsive. | - Check the storage conditions and age of the this compound stock.- Perform a dose-response and time-course experiment to determine optimal conditions.- Confirm the expression of ACMSD in your cell line. |

| Toxicity observed in vehicle control | - DMSO concentration is too high. | - Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v), and ideally below 0.1%. |

Conclusion

This compound is a valuable research tool for studying the roles of NAD+ in cellular physiology and disease. The protocols outlined in these application notes provide a framework for the proper dissolution and use of this compound in cell culture experiments. Adherence to these guidelines will help ensure the generation of reliable and reproducible data. Researchers should always optimize treatment conditions for their specific cell type and experimental setup.

References

Application Notes and Protocols for Studying Non-Alcoholic Fatty Liver Disease (NAFLD) with TES-991

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TES-991, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), in preclinical studies of Non-Alcoholic Fatty Liver Disease (NAFLD).

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This compound is a small molecule inhibitor of ACMSD, an enzyme that plays a critical role in the de novo NAD+ synthesis pathway.[1][2] By inhibiting ACMSD, this compound increases the intracellular pool of NAD+, a crucial coenzyme in cellular metabolism and energy production.[3] This mechanism has shown therapeutic potential in preclinical models of NAFLD by enhancing mitochondrial function and reducing hepatic steatosis, inflammation, and liver damage.[1][3][4]

Mechanism of Action

This compound selectively inhibits ACMSD, an enzyme at a key branch point in the kynurenine pathway of tryptophan metabolism.[2] Inhibition of ACMSD shunts the metabolic flux towards the synthesis of quinolinic acid, a precursor for de novo NAD+ synthesis. The resulting increase in hepatic NAD+ levels activates sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[3] Activated SIRT1 plays a protective role in the liver by improving mitochondrial biogenesis and function, promoting fatty acid oxidation, and reducing inflammation and oxidative stress.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from a preclinical study evaluating the efficacy of this compound in a mouse model of NAFLD induced by a methionine-choline deficient (MCD) diet.[3]

Table 1: Effect of this compound on Liver Injury and Steatosis in MCD-Fed Mice

| Parameter | Control Diet | MCD Diet | MCD Diet + this compound (15 mg/kg/day) |

| Liver Triglycerides (mg/g) | ~25 | ~125 | ~75 |

| Plasma ALT (U/L) | ~50 | ~250 | ~150 |

| Plasma AST (U/L) | ~75 | ~400 | ~250 |

Table 2: Effect of this compound on Hepatic NAD+ Metabolism and Mitochondrial Function in MCD-Fed Mice

| Parameter | Control Diet | MCD Diet | MCD Diet + this compound (15 mg/kg/day) |

| Hepatic NAD+ (pmol/mg) | ~600 | ~300 | ~500 |

| Hepatic ATP (nmol/mg) | ~2.5 | ~1.5 | ~2.0 |

| Hepatic SOD2 Activity (U/mg) | Not Reported | Reduced | Partially Recovered |

Table 3: Effect of this compound on Gene Expression in the Livers of MCD-Fed Mice

| Gene Category | Effect of MCD Diet | Effect of MCD Diet + this compound |

| ROS Protection | Downregulation | Reversal of Downregulation |

| β-oxidation | Downregulation | Reversal of Downregulation |

| Inflammation | Upregulation | Attenuation of Upregulation |

| Mitochondrial Function | Downregulation | Reversal of Downregulation |

Experimental Protocols

Methionine-Choline Deficient (MCD) Diet-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice using a diet deficient in methionine and choline, a well-established model that recapitulates key features of human NASH.[9][10][11]

Materials:

-

C57BL/6J mice (male, 8-10 weeks old)

-

Control diet (with methionine and choline)

-

Methionine-choline deficient (MCD) diet

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Animal balance

-

Metabolic cages (optional, for food intake monitoring)

Procedure:

-

Acclimatize mice for at least one week to the housing conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

-

Randomly divide mice into three groups:

-

Group 1: Control diet + Vehicle

-

Group 2: MCD diet + Vehicle

-

Group 3: MCD diet + this compound (15 mg/kg/day)

-

-

House mice individually or in small groups and provide the respective diets and water ad libitum for 2.5 weeks.[3]

-

Monitor body weight and food intake regularly (e.g., twice weekly).

-

Prepare the this compound formulation daily by suspending the required amount in the vehicle.

-

Administer this compound or vehicle to the respective groups once daily via oral gavage.

-

At the end of the 2.5-week period, fast the mice overnight (approximately 12-16 hours).

-

Anesthetize the mice and collect blood via cardiac puncture for plasma analysis.

-

Euthanize the mice by an approved method and immediately excise the liver.

-

Weigh the liver and take sections for histology, snap-freeze other sections in liquid nitrogen, and store at -80°C for subsequent molecular and biochemical analyses.

Quantification of Hepatic Steatosis (Histology)

This protocol outlines the histological assessment of lipid accumulation in the liver.

Materials:

-

Formalin (10% neutral buffered)

-

Paraffin

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope

Procedure:

-

Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

-

Cut 5 µm sections using a microtome and mount on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Dehydrate the stained sections and mount with a coverslip.

-

Examine the slides under a microscope to assess the degree of macrovesicular steatosis.

-

Quantify steatosis semi-quantitatively by grading the percentage of hepatocytes containing fat droplets (e.g., Grade 0: <5%; Grade 1: 5-33%; Grade 2: 33-66%; Grade 3: >66%).[12][13][14][15]

Measurement of Plasma ALT and AST

This protocol describes the colorimetric measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities in plasma as markers of liver damage.[16][17][18][19]

Materials:

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Centrifuge

-

Commercial ALT and AST activity assay kits (colorimetric)

-

Microplate reader

Procedure:

-

Collect blood into anticoagulant tubes and centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma.[16]

-

Carefully collect the plasma supernatant.

-

Use a commercial colorimetric assay kit to measure ALT and AST activities according to the manufacturer's instructions.

-

Briefly, the assay typically involves the enzymatic reaction of the transaminases, leading to the production of a colored product.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the ALT and AST activities in Units per Liter (U/L) based on a standard curve.

Measurement of Hepatic NAD+

This protocol details the quantification of NAD+ levels in liver tissue using high-performance liquid chromatography (HPLC).[20][21]

Materials:

-

Frozen liver tissue (~50-100 mg)

-

Perchloric acid (PCA), 0.6 M, ice-cold

-

Potassium carbonate (K2CO3), 3 M

-

Phosphate buffer

-

HPLC system with a C18 reverse-phase column

-

NAD+ standard solution

Procedure:

-

Weigh the frozen liver tissue.

-

Homogenize the tissue in ice-old 0.6 M PCA.

-

Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant by adding 3 M K2CO3 and incubate on ice for 10 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered sample into the HPLC system.

-

Separate NAD+ using a C18 reverse-phase column with a suitable mobile phase gradient.

-

Detect NAD+ by UV absorbance at 260 nm.

-

Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.

Visualizations

Caption: this compound signaling pathway in NAFLD.

Caption: Experimental workflow for studying this compound in a NAFLD mouse model.

References

- 1. actu.epfl.ch [actu.epfl.ch]

- 2. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]

- 3. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACMSD inhibition corrects fibrosis, inflammation, and DNA damage in MASLD/MASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sirtuin 1 signaling and alcoholic fatty liver disease - You - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparative study of fatty liver induced by methionine and choline-deficiency in C57BL/6N mice originating from three different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cds.ismrm.org [cds.ismrm.org]

- 13. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Liver Fat Quantification: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.11. Measurement of alanine aminotransferase (ALT) and aspartate transaminase (AST) in serum [bio-protocol.org]

- 17. labmed.org.uk [labmed.org.uk]

- 18. biolabo.fr [biolabo.fr]